methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes a thiazolo[3,2-a]pyrimidine core, a chromenyl group, and a methoxyphenyl moiety. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Introduction of the Chromenyl Group: The chromenyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Methoxyphenyl Substitution: The methoxyphenyl group is typically introduced through a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class include thiazolo[3,2-a]pyrimidine derivatives with different substituents.
Chromenyl Derivatives: Compounds with chromenyl groups, such as chromanones and chromones.
Methoxyphenyl Compounds: Various methoxyphenyl-substituted compounds with different core structures.
Uniqueness
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that belongs to the class of thiazolo-pyrimidines. This article explores its biological activities, including its potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.
Molecular Structure
The molecular formula of the compound is C24H24N2O5S, and its structure features several functional groups that influence its biological activity:
- Thiazole and Pyrimidine Rings : These heterocyclic structures are known for their diverse biological activities.
- Methoxy Phenyl Group : This substituent enhances lipophilicity and may contribute to receptor binding affinity.
Crystallographic Data
Crystallographic studies reveal that the compound forms a three-dimensional network through hydrogen bonding interactions, which stabilizes its structure. The dihedral angles between various rings indicate a significant degree of planarity, which is often associated with enhanced biological activity due to better fitting into enzyme active sites or receptor binding domains .
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit notable antitumor properties. The structural components of this compound suggest potential cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of thiazole exhibit IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxic activity. For instance, compounds with similar structural motifs have demonstrated IC50 values around 1.61 µg/mL against A-431 skin cancer cells .
- Mechanism of Action : The presence of the methoxy group in the phenyl ring has been correlated with increased activity due to enhanced electron donation, which facilitates interactions with cellular targets .
Anticonvulsant Activity
Some thiazole derivatives have demonstrated anticonvulsant properties in animal models. The molecular structure of this compound suggests potential efficacy in this area as well.
Research Findings
- Electrophysiological Studies : Compounds structurally similar to this thiazolo-pyrimidine have been shown to modulate ion channels involved in neuronal excitability, leading to anticonvulsant effects in preclinical studies.
- SAR Analysis : Structure-activity relationship studies indicate that modifications at specific positions on the thiazole ring can enhance anticonvulsant activity significantly .
Summary Table of Biological Activities
Properties
Molecular Formula |
C27H24N2O5S |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-15-23(26(31)33-4)24(17-9-11-20(32-3)12-10-17)29-25(30)22(35-27(29)28-15)14-19-13-18-7-5-6-8-21(18)34-16(19)2/h5-14,16,24H,1-4H3/b22-14- |
InChI Key |
NABNXKGLTLQSHU-HMAPJEAMSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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